4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .
Industrial Production Methods: While specific industrial production methods for 4-Methoxybicyclo[21This includes optimizing reaction conditions to ensure safety and efficiency in a larger-scale production environment .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a bioisostere in drug design, offering improved solubility and activity.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in metabolic pathways or signal transduction processes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Bicyclo[3.1.1]heptane: Used in the synthesis of various pharmaceuticals
Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. Its rigid structure also provides unique conformational properties that can be advantageous in drug design .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-11-8-2-5(3-8)6(4-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
MXEZMEXUSADSHB-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)C(C2)C(=O)O |
Origin of Product |
United States |
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